
Hpk1-IN-31
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Compound 5i is a macrocyclic inhibitor of hematopoietic progenitor kinase 1 (HPK1), a negative regulator of T-cell activation. This compound has shown significant potential in immunotherapy due to its high selectivity and efficacy .
Preparation Methods
The synthesis of compound 5i involves a series of steps to create the macrocyclic structure. The synthetic route includes the use of conformational constraint strategies to achieve the desired selectivity and efficacy. The reaction conditions typically involve the use of specific reagents and catalysts to facilitate the formation of the macrocyclic ring .
Chemical Reactions Analysis
Compound 5i undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Compound 5i has several scientific research applications, including:
Chemistry: Used as a model compound to study macrocyclic inhibitors.
Biology: Investigated for its role in modulating T-cell activation.
Medicine: Explored for its potential in cancer immunotherapy, particularly in combination with anti-PD-1 checkpoint inhibitors.
Industry: Potential applications in the development of new therapeutic agents
Mechanism of Action
Compound 5i exerts its effects by inhibiting hematopoietic progenitor kinase 1, thereby reversing its negative regulatory effect on T-cell activation. This inhibition leads to enhanced T-cell activation and a synergistic effect with anti-PD-1 checkpoint inhibitors. The molecular targets and pathways involved include the phosphorylation and ubiquitination of specific proteins in the T-cell receptor signaling pathway .
Comparison with Similar Compounds
Compound 5i is unique due to its high selectivity and efficacy as an HPK1 inhibitor. Similar compounds include other macrocyclic inhibitors and small-molecule inhibitors targeting HPK1. compound 5i stands out due to its favorable oral bioavailability, metabolic stability, and synergistic effects with anti-PD-1 .
List of Similar Compounds
- 7H-Pyrrolo[2,3-d]pyrimidine derivatives
- Other small-molecule inhibitors targeting HPK1
Properties
Molecular Formula |
C30H33N7O3 |
|---|---|
Molecular Weight |
539.6 g/mol |
IUPAC Name |
(9S)-9-(hydroxymethyl)-6-[1-(2-hydroxy-2-methylpropyl)pyrazol-4-yl]-16-oxa-2,4,8,26-tetrazatetracyclo[19.3.1.13,7.010,15]hexacosa-1(25),3,5,7(26),10,12,14,21,23-nonaene-22-carbonitrile |
InChI |
InChI=1S/C30H33N7O3/c1-30(2,39)19-37-17-22(15-33-37)25-16-32-29-34-23-11-10-21(14-31)20(13-23)7-5-6-12-40-27-9-4-3-8-24(27)26(18-38)35-28(25)36-29/h3-4,8-11,13,15-17,26,38-39H,5-7,12,18-19H2,1-2H3,(H2,32,34,35,36)/t26-/m1/s1 |
InChI Key |
DSSNAGYVGTYAGH-AREMUKBSSA-N |
Isomeric SMILES |
CC(C)(CN1C=C(C=N1)C2=CN=C3NC4=CC(=C(C=C4)C#N)CCCCOC5=CC=CC=C5[C@H](NC2=N3)CO)O |
Canonical SMILES |
CC(C)(CN1C=C(C=N1)C2=CN=C3NC4=CC(=C(C=C4)C#N)CCCCOC5=CC=CC=C5C(NC2=N3)CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


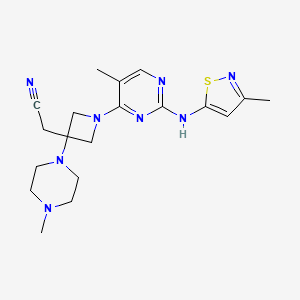
![5-(Benzylamino)pyrimido[4,5-c]quinoline-8-carboxylic acid](/img/structure/B10856055.png)
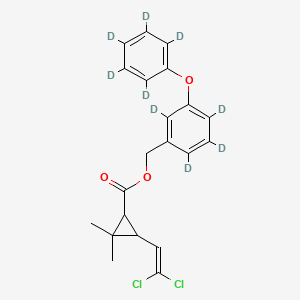

![5-(4-Cyclohexylphenyl)-3-(3-(fluoromethyl)azetidine-1-carbonyl)-2-(3-methylpyrazin-2-yl)pyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B10856070.png)
![N-(3-(5-Chloro-2-(difluoromethoxy)phenyl)-1-(2-(4-((2-cyanoethyl)(methyl)amino)piperidin-1-yl)-2-oxoethyl)-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B10856076.png)
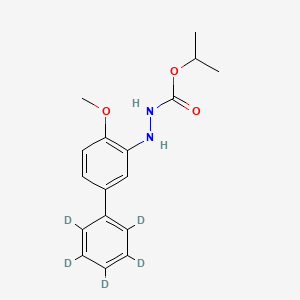
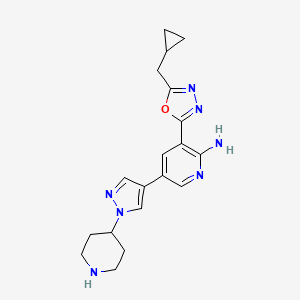
![3-[[2-(3,4,5-trimethoxyanilino)-7H-purin-6-yl]amino]bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B10856097.png)
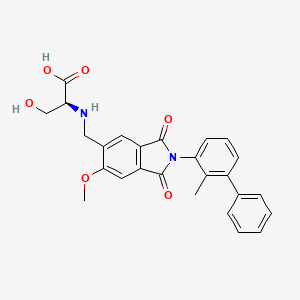
![2-Methyl-6-{[(1S,2S)-2-(5-methylpyridin-2-yl)cyclopropyl]methoxy}-N-[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]pyrimidin-4-amine](/img/structure/B10856106.png)

![2-(3-(1-((4'-Isopropyl-[1,1'-biphenyl]-3-yl)sulfonyl)piperidin-3-yl)phenoxy)-2-methyl-N-((4-(trifluoromethyl)phenyl)sulfonyl)propanamide](/img/structure/B10856117.png)
![3-[(3S,6S,9S,12S,15S,18S,21S,24S,30S,36S,39S,42S,45S,48S,51S,54S,57S,60S,63S,66S,72R)-21-(4-aminobutyl)-3,66-bis(3-amino-3-oxopropyl)-45-benzyl-15-[(2S)-butan-2-yl]-12-(3-carbamimidamidopropyl)-36-(carboxymethyl)-6,18,30,42,48,51,63-heptakis[(1R)-1-hydroxyethyl]-60-(1H-imidazol-5-ylmethyl)-39-methyl-57-(2-methylpropyl)-2,5,8,11,14,17,20,23,29,32,35,38,41,44,47,50,53,56,59,62,65,68,71-tricosaoxo-9-propan-2-yl-1,4,7,10,13,16,19,22,28,31,34,37,40,43,46,49,52,55,58,61,64,67,70-tricosazatricyclo[70.3.0.024,28]pentaheptacontan-54-yl]propanoic acid](/img/structure/B10856125.png)
